Tetrahydro Furosemide
Overview
Description
Tetrahydro Furosemide is a chemical compound known for its diverse applications in scientific research and industry. It is also referred to as Furosemide impurity F, a derivative of the well-known diuretic drug Furosemide .
Scientific Research Applications
Tetrahydro Furosemide has several applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for the calibration of instruments.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated as an impurity in pharmaceutical formulations to ensure drug purity and safety.
Industry: Used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Mechanism of Action
Target of Action
The primary target of Tetrahydro Furosemide is the Na-K-2Cl cotransporter (NKCC2) located in the ascending limb of the loop of Henle in the kidneys . This transporter plays a crucial role in the reabsorption of sodium, potassium, and chloride ions from the filtrate back into the body.
Mode of Action
This compound acts by inhibiting the NKCC2 transporter , thereby blocking the reabsorption of sodium and chloride ions . This leads to an increase in the excretion of these ions, along with water, resulting in diuresis (increased urine production) and natriuresis (increased sodium excretion) .
Biochemical Pathways
The inhibition of the NKCC2 transporter disrupts the electrolyte balance in the renal tubules, leading to an increase in the osmolarity of the urine and a decrease in the osmolarity of the blood . This can affect various biochemical pathways, particularly those involved in fluid and electrolyte homeostasis .
Result of Action
The primary result of this compound’s action is a significant increase in urine production and sodium excretion, leading to a reduction in fluid overload and edema . This can be particularly beneficial in conditions such as congestive heart failure, liver cirrhosis, and renal dysfunction, where fluid overload is a common problem .
Action Environment
Environmental factors such as diet, particularly sodium intake, can influence the efficacy of this compound . Additionally, the drug’s stability and efficacy can be affected by factors such as pH and temperature . It is also important to consider potential drug-drug interactions, as other medications can impact the pharmacokinetics and pharmacodynamics of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro Furosemide involves several steps:
Starting Materials: The synthesis begins with 4-chloro-2-nitrobenzoic acid and tetrahydrofuran.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The amine group is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfamoyl group.
Cyclization: The tetrahydrofuran ring is introduced through a cyclization reaction under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro Furosemide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-sulfamoylbenzoic acid: Lacks the tetrahydrofuran ring.
4-Chloro-2-aminobenzoic acid: Lacks the sulfamoyl group.
Furosemide: Contains a similar core structure but with different substituents.
Uniqueness
Tetrahydro Furosemide is unique due to the presence of both the sulfamoyl group and the tetrahydrofuran ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-2-(oxolan-2-ylmethylamino)-5-sulfamoylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h4-5,7,15H,1-3,6H2,(H,16,17)(H2,14,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQFVCNJRVCZFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4793-38-8 | |
Record name | 4-Chloro-5-sulfamoyl-2-((((2RS)-tetrahydrofuran-2-yl)methyl)amino)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004793388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-CHLORO-5-SULFAMOYL-2-((((2RS)-TETRAHYDROFURAN-2-YL)METHYL)AMINO)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H1O4F92NO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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